molecular formula C9H8IN3O2 B8534854 6-amino-5-iodo-1H-indazole-7-carboxylic acid methyl ester

6-amino-5-iodo-1H-indazole-7-carboxylic acid methyl ester

Cat. No. B8534854
M. Wt: 317.08 g/mol
InChI Key: ZKLKQBOWMUMCIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-5-iodo-1H-indazole-7-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C9H8IN3O2 and its molecular weight is 317.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-amino-5-iodo-1H-indazole-7-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-amino-5-iodo-1H-indazole-7-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H8IN3O2

Molecular Weight

317.08 g/mol

IUPAC Name

methyl 6-amino-5-iodo-1H-indazole-7-carboxylate

InChI

InChI=1S/C9H8IN3O2/c1-15-9(14)6-7(11)5(10)2-4-3-12-13-8(4)6/h2-3H,11H2,1H3,(H,12,13)

InChI Key

ZKLKQBOWMUMCIU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1N)I)C=NN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 500 mg (2.61 mmol) of 6-amino-1H-indazole-7-carboxylic acid methyl ester, prepared as in step a in example 10, in 5 mL of acetonitrile is added 1.29 g (5.73 mmol) of N-iodosuccinimide. The reaction mixture is stirred at ambient temperature for 1 hour and at 50° C. for 6 hours. The solvent is then evaporated and the residue is suspended in water. Filtration affords 750 mg (91%) of the product as a brown solid; LC/MS:318/319 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
91%

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